molecular formula C17H17N5O2S B2734231 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine CAS No. 1030937-65-5

1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

Cat. No. B2734231
CAS RN: 1030937-65-5
M. Wt: 355.42
InChI Key: OIXUTXCOFQIBCV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms). It also seems to contain a nitro group (-NO2) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its various rings and functional groups. The pyridine, piperidine, and pyrazole rings would likely contribute significantly to the compound’s overall structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the nitro group and various rings in this compound would likely influence its properties .

properties

IUPAC Name

3-nitro-2-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-22(24)15-3-1-7-18-17(15)21-8-5-12(6-9-21)13-11-14(20-19-13)16-4-2-10-25-16/h1-4,7,10-12H,5-6,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXUTXCOFQIBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=C(C=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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